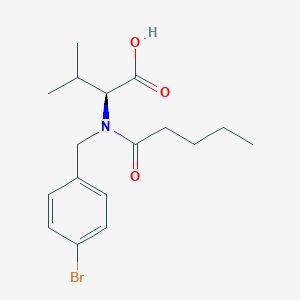

(4-bromobenzyl)-N-valeryl-L-valine

Description

Significance of Valine in Peptide Chemistry and Bioactive Compound Design

Valine is one of the twenty proteinogenic amino acids, meaning it is used in the biosynthesis of proteins. wikipedia.org As an essential amino acid, it cannot be synthesized by the human body and must be obtained through diet. wikipedia.orgnumberanalytics.com Its structure is characterized by an isopropyl side chain, which classifies it as a non-polar, aliphatic, and branched-chain amino acid (BCAA). wikipedia.orgnumberanalytics.com

This hydrophobicity is a critical determinant of protein structure; valine residues are often found in the core of proteins, contributing to the hydrophobic effect that drives protein folding. youtube.com Beyond its structural role, valine and other BCAAs are deeply involved in energy metabolism, muscle protein synthesis, and the regulation of neurotransmitters like GABA and glutamate. numberanalytics.comnumberanalytics.com Its role as a precursor in the biosynthetic pathway of penicillin highlights its utility in the generation of bioactive compounds. nih.gov The unique properties of valine make it a crucial component in the design of peptides and other bioactive molecules, influencing their structure, function, and interactions. numberanalytics.com

Table 1: Properties of L-Valine

| Property | Description | Reference(s) |

|---|---|---|

| Chemical Formula | C₅H₁₁NO₂ | numberanalytics.com |

| Classification | Essential, Proteinogenic, Branched-Chain Amino Acid (BCAA) | wikipedia.orgnumberanalytics.com |

| Side Chain | Isopropyl group | wikipedia.org |

| Polarity | Non-polar, Hydrophobic | numberanalytics.comyoutube.com |

| Biological Roles | Protein synthesis, energy metabolism, neurotransmitter regulation | numberanalytics.comnumberanalytics.com |

| Metabolic Precursor | Penicillin biosynthesis | nih.gov |

Overview of N-Acylated Amino Acids as Versatile Synthetic Intermediates

N-acylated amino acids (NAAAs) are a significant family of endogenous signaling molecules where a fatty acid is linked to an amino acid via an amide bond. nih.govnih.gov This class of compounds exhibits a wide range of biological activities and plays important roles in various physiological and pathological processes, including metabolic homeostasis, inflammation, and pain signaling. wikipedia.org

In chemical research, NAAAs are highly versatile. They are not only studied for their intrinsic biological functions but are also widely used as synthetic intermediates. rsc.org The introduction of an acyl group can modify the lipophilicity, stability, and receptor-binding properties of the parent amino acid. Researchers have developed extensive structure-activity relationship (SAR) studies on NAAAs to create analogs with improved therapeutic properties, such as enhanced bioactivity and resistance to degradation. longlabstanford.org The enzymatic synthesis of N-acyl amides is also an area of growing interest, suggesting their potential as a sustainable addition to the biocatalytic toolbox. rsc.org

Table 2: Examples of N-Acylated Amino Acids and Their Biological Context

| N-Acylated Amino Acid Type | Example(s) | Biological Role / Activity | Reference(s) |

|---|---|---|---|

| N-Acyl Glycines | N-arachidonoyl-glycine | Endocannabinoid-related signaling, spinal cord and intestine localization | nih.gov |

| N-Acyl Serines | N-arachidonoyl-serine | Endogenous orphan lipid mediators, interaction with calcium channels | nih.gov |

| N-Acyl Alanines | N-acyl alanines | Antiproliferative effects | nih.gov |

| N-Acyl Phenylalanines | N-oleoyl-phenylalanine | Regulation of energy homeostasis | nih.gov |

| N-Acyl Tyrosines | Stearoyl-tyrosine | Neuroprotective activity | nih.gov |

Role of Benzyl (B1604629) Substituents in Modulating Amino Acid Derivative Properties and Reactivity

The benzyl group, a benzene (B151609) ring attached to a CH₂ group, is a common substituent in organic chemistry. wikipedia.org When attached to an amino acid derivative, it can significantly modulate the molecule's properties and reactivity. In organic synthesis, benzyl groups are often employed as robust protecting groups for alcohols and amines due to their relative stability and specific deprotection methods. wikipedia.org

More importantly, in medicinal chemistry, the benzyl group and its substituted variants are used to fine-tune the pharmacological profile of a lead compound. The benzene ring can participate in various non-covalent interactions with biological targets. Furthermore, substituents on the benzyl ring can dramatically alter a molecule's electronic properties and lipophilicity.

A study on N'-benzyl 2-amino-3-methylbutanamide (B3250160) derivatives found that their anticonvulsant activity was highly sensitive to substituents on the benzylamide ring. nih.gov Notably, electron-withdrawing groups retained the compound's activity, whereas electron-donating groups led to a loss of activity. nih.gov Halogens, such as the bromine atom in a 4-bromobenzyl group, are electron-withdrawing through an inductive effect. libretexts.org This electronic influence, combined with the increased lipophilicity imparted by the bromine atom, can be a strategic modification to enhance a compound's interaction with its target and improve its pharmacokinetic properties. mdpi.com

Contextualizing (4-bromobenzyl)-N-valeryl-L-valine within Advanced Medicinal Chemistry and Organic Synthesis

The compound this compound represents a logical convergence of the principles discussed above. Its structure combines three key components, each with a defined role in modulating chemical and biological properties:

L-Valine Core : Provides a foundational scaffold derived from a naturally occurring, bioactive amino acid. numberanalytics.com

N-valeryl Group : An acyl modification that increases the molecule's lipophilicity and alters its size and shape, potentially influencing its ability to cross cell membranes and interact with enzymatic or receptor binding pockets. This type of N-acylation is a key step in the synthesis of complex molecules. For instance, acylation with valeryl chloride is used to produce an intermediate in the synthesis of the blockbuster drug Valsartan (B143634). google.com

4-bromobenzyl Group : This N-benzyl modification serves multiple purposes. The benzyl portion provides a rigid, aromatic structure capable of specific interactions. The bromine atom at the para-position acts as an electron-withdrawing group and a lipophilic handle. nih.govmdpi.com Such modifications are a common strategy in drug design to enhance potency and optimize absorption, distribution, metabolism, and excretion (ADME) profiles. For example, research on related N-acyl-L-valine derivatives showed that replacing a chlorine atom with a more lipophilic bromine atom was a deliberate strategy to improve antimicrobial potential. mdpi.com

In the context of organic synthesis, this compound would likely be synthesized via a multi-step process, involving the N-benzylation of an L-valine ester with 4-bromobenzyl bromide, followed by N-acylation with valeryl chloride. This positions the compound as a potential intermediate for more complex targets or as a final candidate molecule in a library designed for screening for specific biological activities, such as anticonvulsant nih.gov or antimicrobial effects. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

867022-57-9 |

|---|---|

Molecular Formula |

C17H24BrNO3 |

Molecular Weight |

370.3 g/mol |

IUPAC Name |

(2S)-2-[(4-bromophenyl)methyl-pentanoylamino]-3-methylbutanoic acid |

InChI |

InChI=1S/C17H24BrNO3/c1-4-5-6-15(20)19(16(12(2)3)17(21)22)11-13-7-9-14(18)10-8-13/h7-10,12,16H,4-6,11H2,1-3H3,(H,21,22)/t16-/m0/s1 |

InChI Key |

MQUSOWYDELDFBC-INIZCTEOSA-N |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)Br)[C@@H](C(C)C)C(=O)O |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)Br)C(C(C)C)C(=O)O |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Elucidation of 4 Bromobenzyl N Valeryl L Valine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity and stereochemistry can be assembled.

The proton NMR spectrum of (4-bromobenzyl)-N-valeryl-L-valine is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

The protons of the 4-bromobenzyl group are anticipated to appear as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The benzylic protons, being adjacent to the nitrogen atom, will be deshielded and likely appear as a singlet or an AB quartet depending on the rotational hindrance. The protons of the valine and valeryl moieties will be found in the aliphatic region of the spectrum. The α-proton of the valine residue is expected to be a doublet, coupled to the adjacent methine proton. The isopropyl group of the valine will show a methine proton (a multiplet) and two diastereotopic methyl groups, each appearing as a doublet. The valeryl group will present a series of methylene (B1212753) proton signals and a terminal methyl group.

Expected ¹H NMR Data Table:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | ~7.45 | d | ~8.0 |

| H-3', H-5' (Aromatic) | ~7.20 | d | ~8.0 |

| Benzylic CH₂ | ~4.50 | s or ABq | - |

| Valine α-CH | ~4.20 | d | ~9.0 |

| Valine β-CH | ~2.20 | m | - |

| Valine γ-CH₃ (diastereotopic) | ~0.95 | d | ~7.0 |

| Valine γ'-CH₃ (diastereotopic) | ~0.90 | d | ~7.0 |

| Valeryl α-CH₂ | ~2.30 | t | ~7.5 |

| Valeryl β-CH₂ | ~1.60 | sextet | ~7.5 |

| Valeryl γ-CH₂ | ~1.35 | sextet | ~7.5 |

| Valeryl δ-CH₃ | ~0.90 | t | ~7.5 |

| Carboxylic Acid OH | ~10-12 | br s | - |

Note: Expected values are based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

The spectrum will be characterized by the presence of two carbonyl carbon signals, one for the carboxylic acid and one for the amide, appearing in the downfield region. The aromatic carbons of the 4-bromobenzyl group will produce four signals, with the carbon attached to the bromine atom showing a characteristic chemical shift. The benzylic carbon and the valine α-carbon will be found in the mid-field region. The aliphatic carbons of the valine and valeryl groups will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data Table:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carboxylic Acid C=O | ~175 |

| Amide C=O | ~172 |

| C-1' (Aromatic) | ~138 |

| C-4' (Aromatic, C-Br) | ~122 |

| C-2', C-6' (Aromatic) | ~132 |

| C-3', C-5' (Aromatic) | ~130 |

| Benzylic CH₂ | ~50 |

| Valine α-CH | ~60 |

| Valine β-CH | ~31 |

| Valine γ-CH₃ | ~19 |

| Valine γ'-CH₃ | ~18 |

| Valeryl α-CH₂ | ~35 |

| Valeryl β-CH₂ | ~28 |

| Valeryl γ-CH₂ | ~22 |

| Valeryl δ-CH₃ | ~14 |

Note: Expected values are based on analogous structures and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, a cross-peak between the valine α-CH and β-CH would confirm their connectivity. Similarly, correlations between the methylene protons of the valeryl chain would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

The IR spectrum is expected to show a broad absorption band for the carboxylic acid O-H stretch around 3000 cm⁻¹. A strong absorption for the carboxylic acid carbonyl (C=O) stretch would appear around 1710 cm⁻¹, while the amide carbonyl stretch is expected around 1650 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will be observed in the 2850-3100 cm⁻¹ region. The C-Br stretch will appear in the fingerprint region, typically below 600 cm⁻¹.

Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in the Raman spectrum.

Expected Vibrational Frequencies (IR):

| Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | 3300-2500 | Broad, Strong |

| Aromatic C-H | 3100-3000 | Medium |

| Aliphatic C-H | 2960-2850 | Strong |

| Carboxylic Acid C=O | ~1710 | Strong |

| Amide C=O | ~1650 | Strong |

| Aromatic C=C | 1600-1450 | Medium |

| C-N Stretch | 1200-1000 | Medium |

| C-Br Stretch | 600-500 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₇H₂₄BrNO₃), the expected monoisotopic mass is approximately 385.09 g/mol . Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br).

The fragmentation pattern upon electron ionization (EI) would likely involve the loss of the carboxylic acid group, cleavage of the valeryl side chain, and fragmentation of the bromobenzyl group. Common fragments would include the 4-bromobenzyl cation and fragments arising from the loss of the valine side chain.

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing Analysis

X-ray crystallography on a suitable single crystal would provide the most definitive three-dimensional structure of this compound. This technique would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. It would also elucidate the conformation of the valine and valeryl side chains and the orientation of the 4-bromobenzyl group relative to the amino acid core.

Furthermore, the crystal packing analysis would show the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential halogen bonding involving the bromine atom, which govern the solid-state architecture of the compound. As of the current literature survey, no public crystal structure data for this specific compound is available.

Computational Chemistry and Molecular Modeling Studies of 4 Bromobenzyl N Valeryl L Valine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

There is no available information regarding the application of quantum chemical calculations to determine the electronic structure and reactivity of (4-bromobenzyl)-N-valeryl-L-valine.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

No published studies were found that utilized Density Functional Theory (DFT) to optimize the molecular geometry of this compound. Such calculations would typically provide insights into bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

There are no publicly accessible studies that have performed Frontier Molecular Orbital (FMO) analysis, including the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound. Consequently, data on its kinetic stability, chemical reactivity, and electronic transitions are not available. Similarly, no electrostatic potential maps have been published to visualize the charge distribution and predict sites for electrophilic or nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools in drug discovery and development. nih.govelsevierpure.com These methods are instrumental in understanding how the chemical structure of a compound relates to its biological activity and in guiding the design of new, more potent molecules. nih.gov

Development of Predictive Models for Structure-Activity Relationships

Predictive QSAR models are developed by correlating variations in the structural properties of a series of compounds with their measured biological activities. nih.gov This process involves generating molecular descriptors that quantify various aspects of a molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics. researchgate.net For a series of analogs of this compound, a QSAR study would be invaluable.

A hypothetical QSAR study on analogs of this compound, where modifications are made to the valine, valeryl, and bromobenzyl moieties, could yield a predictive model. The biological activity of these analogs against a specific target would first be determined experimentally. Then, a variety of molecular descriptors would be calculated for each analog.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Analogs

| Analog | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors | Biological Activity (IC₅₀, µM) |

| This compound | 399.33 | 4.5 | 58.2 | 2 | 3 | Hypothetical Value |

| Analog 1 (e.g., 4-chlorobenzyl) | 354.88 | 4.2 | 58.2 | 2 | 3 | Hypothetical Value |

| Analog 2 (e.g., N-butyryl) | 385.30 | 4.1 | 58.2 | 2 | 3 | Hypothetical Value |

| Analog 3 (e.g., L-leucine) | 413.36 | 4.9 | 58.2 | 2 | 3 | Hypothetical Value |

Using statistical methods like multiple linear regression, a QSAR equation could be formulated. nih.gov An example of such a hypothetical equation is:

pIC₅₀ = c₀ + c₁ (LogP) + c₂ (Polar Surface Area) + c₃ (Molecular Weight)

This model would then be validated using internal and external sets of compounds to ensure its predictive power. nih.gov A statistically robust QSAR model can subsequently be used to predict the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates and conserving resources. frontiersin.org

Virtual Screening Applications for Novel Scaffold Identification

Pharmacophore modeling and virtual screening are essential for identifying new chemical scaffolds that could serve as starting points for drug development. nih.govfomatmedical.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target.

For this compound, a pharmacophore model could be generated based on its structure and hypothesized interactions with a target receptor. This model would typically include features such as a hydrophobic group for the isobutyl side chain of valine, a hydrogen bond donor and acceptor for the amide linkage, another hydrophobic region for the valeryl chain, and an aromatic ring feature for the bromobenzyl group.

This pharmacophore model can then be used as a 3D query to screen large virtual databases of chemical compounds, such as the ZINC database. mdpi.com The screening process identifies molecules from the database that match the pharmacophoric features, known as "hits." nih.gov

Table 2: Hypothetical Results from a Pharmacophore-Based Virtual Screening

| Hit Compound ID | Source Database | Fit Score | Molecular Weight ( g/mol ) | Predicted pIC₅₀ |

| ZINC12345678 | ZINC | 0.95 | 350.42 | 6.8 |

| ZINC87654321 | ZINC | 0.92 | 410.28 | 6.5 |

| ZINC24681357 | ZINC | 0.89 | 388.51 | 6.2 |

The identified hits, which may possess entirely different core structures (novel scaffolds) from the initial query molecule, would then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity to the target. nih.gov The most promising candidates from this virtual screening campaign can then be synthesized and tested experimentally, accelerating the discovery of new lead compounds. nih.gov

Role As a Precursor and Scaffold in the Development of Bioactive Compounds

The Role of (4-bromobenzyl)-N-valeryl-L-valine in Valsartan (B143634) Synthesis as a Key Intermediate

This compound, often in its methyl ester form, is a pivotal intermediate in several synthetic routes to Valsartan, a widely used angiotensin II receptor antagonist for treating hypertension and heart failure. nih.govresearchgate.net The synthesis strategy hinges on constructing the characteristic biphenyl (B1667301) tetrazole structure of Valsartan, and the this compound moiety provides a pre-assembled, chiral half of the final molecule.

The process typically begins with the N-acylation of L-valine methyl ester with valeryl chloride to yield methyl N-pentanoyl-L-valinate. nih.govresearchgate.net This is followed by N-alkylation with 4-bromobenzyl bromide (1-bromo-4-(bromomethyl)benzene) in the presence of a base like sodium hydride to form the key intermediate, methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate. nih.govresearchgate.net This intermediate contains the crucial bromobenzyl group, which is poised for subsequent cross-coupling reactions to build the biphenyl backbone of Valsartan. nih.gov

This synthetic approach is advantageous as it establishes the correct stereochemistry early on, derived from the natural amino acid L-valine, and introduces the reactive handle (the bromine atom) necessary for the key bond-forming step. google.comacs.org

The bromine atom on the phenyl ring of the this compound intermediate is the linchpin for forming the biphenyl core of Valsartan. google.comnih.gov This is accomplished through palladium-catalyzed cross-coupling reactions, a powerful class of reactions in modern organic synthesis that enables the formation of carbon-carbon bonds. nih.govjocpr.com

Several types of palladium-catalyzed couplings have been employed in Valsartan synthesis, including the Suzuki-Miyaura and Negishi reactions. nih.govresearchgate.neteuropa.eu

Negishi Coupling: In one efficient synthesis, methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate undergoes a Negishi coupling reaction. nih.govresearchgate.net This involves the reaction of the aryl bromide with an organozinc reagent. Specifically, the organozinc compound is prepared from 5-phenyl-1-trityl-1H-tetrazole. The coupling is catalyzed by a palladium source, such as palladium(II) acetate, and a phosphine (B1218219) ligand like Q-phos, to yield the protected Valsartan methyl ester. nih.govresearchgate.net This method is noted for its efficiency and applicability to large-scale production. nih.gov

Suzuki-Miyaura Coupling: Another common approach is the Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid or ester derivative. europa.eud-nb.info In this context, this compound or its ester can be coupled with a tetrazole-substituted phenylboronic acid. google.com Continuous flow processes have been developed utilizing heterogeneous palladium catalysts for this key step, highlighting the industrial relevance of this transformation. europa.eud-nb.info

These palladium-catalyzed reactions are highly valued for their functional group tolerance, allowing the complex L-valine derivative to remain intact while the crucial biphenyl bond is formed. jocpr.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling in Valsartan Synthesis

| Coupling Reaction | Key Reactants | Catalyst System (Example) | Product | Reference |

|---|---|---|---|---|

| Negishi Coupling | Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate; Organozinc of 5-phenyl-1-trityl-1H-tetrazole | Palladium(II) acetate, Q-phos | Methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate | nih.govresearchgate.net |

Following the successful palladium-catalyzed formation of the biphenyl core, the resulting molecule undergoes further functional group transformations to yield the final active pharmaceutical ingredient, Valsartan. The primary transformation is the hydrolysis of the ester group to a carboxylic acid.

In the synthetic route involving methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate, the product of the Negishi coupling is a trityl-protected Valsartan methyl ester. nih.govresearchgate.net This molecule requires two key deprotection steps:

Ester Hydrolysis: The methyl ester is typically hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide (B78521) in a methanol/water mixture. nih.gov This step converts the ester, which is useful for purification and solubility during the synthesis, into the biologically active carboxylic acid form.

Trityl Group Removal: The trityl (triphenylmethyl) group is a bulky protecting group used on the tetrazole ring. It is removed under acidic conditions to reveal the N-H of the tetrazole ring in the final Valsartan molecule. acs.org

Exploration of this compound as a Versatile Building Block in Chemical Biology

Beyond its defined role in Valsartan synthesis, the this compound scaffold is a promising starting point for creating new bioactive compounds for chemical biology research. nih.gov Chemical biology often utilizes versatile molecular building blocks to probe biological systems or to develop new therapeutic leads. nih.gov The three main components of the scaffold—the bromobenzyl group, the L-valine unit, and the valeryl chain—each offer opportunities for modification.

The L-valine component provides a chiral, amino acid core, a privileged structure in many biologically active molecules. nih.govnih.gov The 4-bromobenzyl group acts as a reactive handle. The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach a wide array of other chemical moieties, allowing for the systematic exploration of chemical space. nih.govbeilstein-journals.org This enables the synthesis of libraries of related compounds for screening against different biological targets. For instance, the 4-bromobenzyl group has been incorporated into furanone structures to create inhibitors of photosynthetic electron transport. nih.gov

Design Principles for Modifying the this compound Scaffold for Diverse Bioactivities

The design of new bioactive molecules from the this compound scaffold follows several key principles aimed at generating structural diversity and tuning pharmacological properties.

Modification of the Aromatic Core via Cross-Coupling: The primary site for diversification is the bromine atom on the benzyl (B1604629) group. By employing different palladium-catalyzed cross-coupling reactions, a vast number of substituents can be introduced at this position. For example, coupling with different arylboronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) can introduce new aromatic or extended π-systems, which can fundamentally alter the molecule's interaction with biological targets. Research on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has shown that replacing a chlorine atom with the more lipophilic bromine atom can enhance antimicrobial potential. mdpi.com

Variation of the Acyl Chain: The N-valeryl group can be readily replaced with other acyl chains of varying lengths, branching, or containing other functional groups (e.g., aromatic rings, double bonds). This allows for fine-tuning of lipophilicity, which can impact cell permeability and binding affinity.

Substitution of the Amino Acid: While the parent scaffold contains L-valine, it can be substituted with other natural or unnatural amino acids. This would alter the size, shape, and stereochemistry of the chiral center, which is often critical for specific interactions with enzymes or receptors.

By systematically applying these design principles, the this compound scaffold can be used to generate large libraries of novel compounds for screening in drug discovery programs, targeting a wide range of diseases.

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| Valsartan | |

| L-valine | |

| L-valine methyl ester | |

| Valeryl chloride | |

| Methyl N-pentanoyl-L-valinate | |

| 4-bromobenzyl bromide (1-bromo-4-(bromomethyl)benzene) | |

| Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate | |

| 5-phenyl-1-trityl-1H-tetrazole | |

| Palladium(II) acetate | |

| Q-phos | |

| Methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate | |

| 2-(1H-tetrazole-5-yl)phenylboronic acid | |

| Palladium tetrakis(triphenylphosphine) | |

| Sodium hydroxide | |

| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine |

Future Directions and Emerging Research Opportunities for 4 Bromobenzyl N Valeryl L Valine Research

Development of Sustainable and Green Chemistry Routes for Synthesis

Traditional methods for synthesizing N-acylated amino acids often rely on reagents and conditions that are not environmentally friendly. Future research should prioritize the development of green chemistry approaches for the synthesis of (4-bromobenzyl)-N-valeryl-L-valine.

Biocatalysis: The use of enzymes offers a highly selective and sustainable alternative to conventional chemical synthesis. stanford.eduacs.orggithub.com Aminoacylases and lipases, for instance, have been successfully employed in the synthesis of various N-acyl amino acids. stanford.eduacs.org These enzymatic methods operate under mild conditions, reduce waste, and can lead to higher purity products. Future studies could explore the use of engineered enzymes to specifically accommodate the 4-bromobenzyl and valeryl moieties, potentially leading to a highly efficient and environmentally benign synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields. nih.govnih.govelifesciences.org The application of microwave-assisted organic synthesis (MAOS) to the N-acylation of L-valine with a suitable 4-bromobenzylating agent and subsequent valerylation could offer a rapid and energy-efficient synthetic route.

| Synthesis Approach | Potential Advantages for this compound | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste streams, biodegradable catalysts. stanford.edugithub.com | Screening and engineering of aminoacylases or lipases for substrate specificity; optimization of reaction conditions (pH, temperature, solvent). |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved energy efficiency, potential for solvent-free reactions. nih.govnih.gov | Optimization of microwave parameters (power, temperature, time); selection of appropriate solvents and catalysts compatible with microwave heating. |

| Continuous Flow Synthesis | Improved safety and scalability, precise control over reaction parameters, potential for integration of multiple synthetic steps. | Development of a multi-step flow process for the sequential N-alkylation and N-acylation of L-valine; catalyst immobilization for continuous use. |

Application in Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel drug candidates. nih.govtechnologynetworks.comfrontiersin.org This approach involves screening small, low-complexity molecules (fragments) for weak binding to a biological target, followed by their optimization into more potent leads.

The structural motifs within this compound, namely the 4-bromobenzyl group, the valine scaffold, and the valeryl chain, can be considered as individual fragments. Future research could involve screening these and related fragments against a variety of biological targets. The "Rule of Three" provides a useful guideline for the properties of ideal fragments (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). h1.co

Once a fragment hit is identified, lead optimization strategies can be employed. This can involve:

Fragment Growing: Extending the fragment to interact with adjacent pockets on the target protein. nih.gov

Fragment Linking: Connecting two or more fragments that bind to different sites. nih.gov

Fragment Merging: Combining the features of overlapping fragments into a single, more potent molecule.

The N-acylation of amino acids is a recognized strategy in lead optimization to enhance the pharmacological properties of a compound. researchgate.net

| Fragment | Potential for FBDD | Lead Optimization Strategy |

| 4-Bromobenzyl | The bromophenyl group can participate in halogen bonding and other interactions with protein targets. | Exploration of different halogen substituents (Cl, F, I) and substitution patterns on the phenyl ring to modulate binding affinity and selectivity. |

| L-Valine | Provides a chiral scaffold with defined stereochemistry, offering specific interactions within a binding site. | Substitution with other natural or unnatural amino acids to probe the steric and electronic requirements of the binding pocket. researchgate.net |

| Valeryl | The flexible alkyl chain can explore hydrophobic pockets and contribute to binding affinity. | Variation of the acyl chain length and introduction of cyclic or branched moieties to optimize potency and pharmacokinetic properties. |

Advanced Mechanistic Studies of Interactions with Biological Targets in Vitro

Understanding how this compound interacts with biological targets at a molecular level is crucial for its development as a potential therapeutic agent. N-acyl amino acids are a class of bioactive lipids with diverse physiological roles, including the regulation of energy homeostasis and signaling. elifesciences.orgnih.govmdpi.com

Future research should aim to identify the specific molecular targets of this compound. This could involve screening the compound against a panel of receptors, enzymes, and ion channels. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to identify and characterize binding interactions.

Once a target is identified, detailed mechanistic studies can be performed. X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information on the compound bound to its target, revealing the key interactions that drive binding and activity. Furthermore, investigating the impact of this compound on metabolic pathways regulated by endogenous N-acyl amino acids, such as those involving the enzymes PM20D1 and FAAH, could provide valuable insights. elifesciences.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. stanford.edunih.govmdpi.com These computational tools can be leveraged in several ways for the future development of this compound.

Predictive Modeling: Machine learning models can be trained on existing data for N-acylated amino acids and related compounds to predict the biological activity of novel analogs of this compound. acs.org This can help to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a desired binding affinity for a specific target and favorable pharmacokinetic properties, it is possible to generate novel chemical structures based on the this compound scaffold.

| AI/ML Application | Potential Impact on Research | Example Tools and Techniques |

| Bioactivity Prediction | Prioritization of synthetic targets, acceleration of hit-to-lead optimization. github.commdpi.com | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks (DNNs), Random Forest classifiers. |

| De Novo Molecular Design | Generation of novel and diverse chemical matter with optimized properties. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs), Recurrent Neural Networks (RNNs). |

| Target Identification | Prediction of potential biological targets for the compound based on its chemical structure. | Proteochemometric modeling, deep learning-based drug-target interaction prediction. |

Expanding the Chemical Space Exploration through Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of compounds, enabling the systematic exploration of chemical space around a particular scaffold. nih.govnih.govarkat-usa.org For this compound, this approach can be used to generate a library of analogs with diverse structural modifications.

Diversity-Oriented Synthesis (DOS): DOS aims to create structurally diverse and complex molecules from simple starting materials. acs.orgpnas.org A DOS approach starting from the L-valine core could involve varying the N-benzyl and N-acyl substituents with a wide range of building blocks to generate a library of compounds with diverse pharmacological properties.

Solid-Phase Synthesis: The synthesis of a library of this compound analogs could be efficiently carried out using solid-phase synthesis techniques. This would allow for the parallel synthesis of a large number of compounds and facilitate their purification.

By systematically modifying the three main components of the molecule—the bromobenzyl group, the valine core, and the valeryl chain—it will be possible to conduct a thorough structure-activity relationship (SAR) study and identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

Q & A

Q. What are the standard synthetic protocols for (4-bromobenzyl)-N-valeryl-L-valine, and how is its purity validated?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-bromobenzyl chloride with L-valine derivatives under reflux in polar aprotic solvents (e.g., DMF) .

- Step 2 : Valeroylation using valeryl chloride in the presence of a base (e.g., triethylamine) to introduce the N-valeryl group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Validation : Purity is confirmed via HPLC (>95%), while structural integrity is verified using -NMR (e.g., δ 7.3–7.5 ppm for aromatic protons), -NMR, and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Assigns protons (e.g., benzylic CH at δ 4.2–4.5 ppm) and carbons (e.g., carbonyl at ~170 ppm) .

- FTIR : Confirms amide bonds (C=O stretch at ~1650 cm) and bromine presence (C-Br at ~560 cm) .

- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H] at m/z 423.1) .

Q. How is the compound screened for preliminary biological activity?

- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Antioxidant Tests : DPPH radical scavenging (IC values) and ferric reducing power assays .

- Toxicity Screening : Acute toxicity on Daphnia magna (LC at 48 hours) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates but may require strict anhydrous conditions .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps, reducing side products .

- Temperature Control : Reflux at 80–90°C balances reaction rate and decomposition .

- Yield Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 12h | 72 | 97 |

| THF, 60°C, 24h | 58 | 91 |

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Software Tools : SHELX suite (SHELXL for refinement) resolves twinning or disorder in crystals .

- Data Collection : High-resolution synchrotron X-ray data (≤1.0 Å) improves electron density maps .

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants vs. crystal packing) .

Q. How do structural modifications influence the compound’s interaction with cyclin-dependent kinases (CDKs)?

- SAR Insights :

- The 4-bromobenzyl group enhances hydrophobic binding to CDK2’s allosteric pocket (docking score: −9.2 kcal/mol) .

- Valeryl-L-valine moiety improves solubility but may reduce affinity if steric hindrance occurs .

- Experimental Design :

- Mutagenesis Studies : Replace key residues (e.g., Lys33 in CDK2) to assess binding changes .

- Isothermal Titration Calorimetry (ITC) : Quantifies ΔG and K values .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADME Prediction : SwissADME or QikProp estimates logP (∼3.2), solubility (LogS: −4.1), and BBB permeability .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability in lipid bilayers or protein binding pockets .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in silico bioactivity data?

- Replicate Assays : Ensure consistency across biological replicates (e.g., triplicate wells in enzyme inhibition assays) .

- Parameter Adjustments : Re-optimize docking parameters (e.g., grid box size, flexibility of active sites) .

- Contextual Factors : Consider assay conditions (e.g., pH, co-solvents) that may alter compound behavior .

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| -NMR | δ 1.0 (Val CH), δ 4.2 (CH-BrPh) | |

| HRMS | [M+H] m/z 423.1 (calc. 423.08) | |

| FTIR | 1650 cm (amide C=O) |

Table 2 : Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | +14% vs. THF |

| Temperature | 80°C | +20% vs. 60°C |

| Catalyst | DMAP (10 mol%) | +15% vs. none |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.